molecular formula C16H23NO5S2 B2655681 1-(cyclohexanesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine CAS No. 1796970-20-1

1-(cyclohexanesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine

Cat. No.: B2655681
CAS No.: 1796970-20-1
M. Wt: 373.48
InChI Key: AJFOLTDMFAXCIJ-UHFFFAOYSA-N
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Description

Structural Significance of 1-(Cyclohexanesulfonyl)-3-(4-Methoxybenzenesulfonyl)azetidine

The molecular structure of 1-(cyclohexanesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine (C₁₆H₂₂N₂O₅S₂, molecular weight 386.48 g/mol) features three critical components:

  • Azetidine core : A four-membered saturated ring containing one nitrogen atom, inducing 25 kcal/mol ring strain that enhances reactivity compared to larger heterocycles.
  • Cyclohexanesulfonyl group : A bulky alicyclic sulfonyl substituent at the 1-position, providing steric bulk and electron-withdrawing characteristics.
  • 4-Methoxybenzenesulfonyl group : An aromatic sulfonyl group with para-methoxy substitution, offering potential for π-π interactions and modulating electronic properties through resonance effects.

The spatial arrangement of these groups creates a polarized electron distribution, with the sulfonyl moieties (-SO₂-) withdrawing electron density from the azetidine ring while the methoxy group donates electrons through resonance. This tension between electron-deficient and electron-rich regions facilitates selective bond cleavage and functionalization at specific positions. Comparative analysis with simpler analogues like 3-(4-methoxybenzenesulfonyl)azetidine (C₁₀H₁₃NO₃S, 227.28 g/mol) demonstrates how additional sulfonyl substitution increases molecular complexity and thermal stability.

Table 1: Structural comparison with related azetidine sulfonamides

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₆H₂₂N₂O₅S₂ 386.48 Dual sulfonyl, methoxy, azetidine
3-(4-Methoxybenzenesulfonyl)azetidine C₁₀H₁₃NO₃S 227.28 Single sulfonyl, methoxy
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine C₁₆H₂₂ClNO₅S₂ 407.90 Dual sulfonyl, chloro substituent

Properties

IUPAC Name

1-cyclohexylsulfonyl-3-(4-methoxyphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S2/c1-22-13-7-9-14(10-8-13)23(18,19)16-11-17(12-16)24(20,21)15-5-3-2-4-6-15/h7-10,15-16H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFOLTDMFAXCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohexanesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine typically involves multiple steps, starting with the preparation of the individual sulfonyl chlorides. The cyclohexanesulfonyl chloride and 4-methoxybenzenesulfonyl chloride are synthesized separately through sulfonation reactions involving cyclohexane and 4-methoxybenzene, respectively .

The azetidine ring is then introduced through a cyclization reaction, where the sulfonyl chlorides react with an appropriate azetidine precursor under controlled conditions. The reaction conditions often involve the use of a base, such as triethylamine, and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexanesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler hydrocarbons or alcohols.

Scientific Research Applications

1-(Cyclohexanesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(cyclohexanesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The azetidine ring may also play a role in binding to specific targets, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The following compounds share structural similarities with the target molecule:

Compound Name Core Structure Substituents Key Differences Reference
1-(3-Chloro-2-methylbenzenesulfonyl)-3-(cyclohexanesulfonyl)azetidine (BI81688) Azetidine 1: Cyclohexanesulfonyl; 3: 3-Chloro-2-methylbenzenesulfonyl Aromatic sulfonyl group has Cl and methyl
1-(Cyclopropanesulfonyl)-3-(trihydroxytriazin-2-yl)azetidine Azetidine 1: Cyclopropanesulfonyl; 3: Trihydroxytriazinyl Non-aromatic sulfonyl; heterocyclic group
3-(Cyclohexanesulfonyl)azetidine Azetidine 1: Cyclohexanesulfonyl Monosubstituted sulfonyl
1-(Cyclohexanesulfonyl)-4-[(2E)-3-(naphthalen-2-yl)but-2-en-1-yl]piperazine Piperazine 1: Cyclohexanesulfonyl; 4: Naphthalenylbutenyl Six-membered ring; unsaturated side chain

Key Observations :

  • BI81688 () is the closest analog, differing only in the aromatic sulfonyl group (3-chloro-2-methyl vs. 4-methoxy).
  • Cyclopropanesulfonyl derivatives () demonstrate the versatility of sulfonyl groups in azetidine-based inhibitors, though their substituents diverge significantly from the target compound .
  • Monosubstituted analogs () highlight the synthetic feasibility of introducing a single sulfonyl group, whereas bis-sulfonylation poses greater challenges .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Predicted) BI81688 3-(Cyclohexanesulfonyl)azetidine
Molecular Weight ~385.5 g/mol 391.93 g/mol 219.3 g/mol
LogP (Lipophilicity) ~3.5 (moderate) ~4.0 ~2.1
Aqueous Solubility Low Low Moderate
Metabolic Stability High (sulfonyl groups) High Moderate

Analysis :

  • The 4-methoxy group in the target compound enhances solubility slightly compared to BI81688’s chloro-methyl substituent.

Target Compound Hypotheses :

  • The 4-methoxy group may enhance selectivity for serotonin or adrenergic receptors, leveraging aryl sulfonyl interactions .
  • Dual sulfonyl groups could stabilize protein-ligand interactions via hydrogen bonding and hydrophobic effects .

Biological Activity

1-(Cyclohexanesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a sulfonamide compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, focusing on its effects on various cell lines, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an azetidine ring substituted with cyclohexanesulfonyl and 4-methoxybenzenesulfonyl groups. This unique configuration may contribute to its biological activity.

Research indicates that sulfonamide derivatives, including this compound, may exert their effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides often inhibit enzymes involved in folate synthesis, which is crucial for DNA synthesis and cell proliferation.
  • Cell Cycle Arrest : Studies have shown that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Activity

A key area of investigation has been the compound's anticancer properties. The following table summarizes findings from studies assessing its efficacy against different cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action Reference
MCF-7 (Breast Cancer)1.93 ± 0.44Cell cycle arrest at G2/M phase
PANC-1 (Pancreatic Cancer)2.15 ± 0.40Induction of apoptosis
NCI/ADRRES (Drug-resistant Breast Cancer)4.65 ± 1.01Inhibition of drug efflux

Case Studies

  • Study on MCF-7 Cells : Treatment with 1-(cyclohexanesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine resulted in a significant increase in the percentage of cells arrested in the G2/M phase compared to control groups, indicating a potent antimitotic effect.
  • PANC-1 Cell Line Analysis : The compound demonstrated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent for pancreatic cancer.

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Selectivity : Exhibits selective toxicity towards cancer cells while sparing normal cells.
  • Synergistic Effects : When combined with other chemotherapeutic agents, it may enhance overall efficacy and reduce resistance.

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